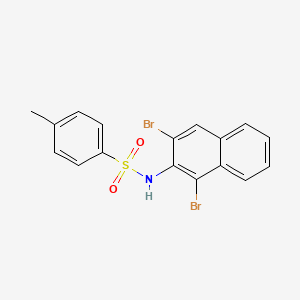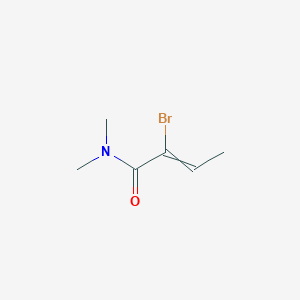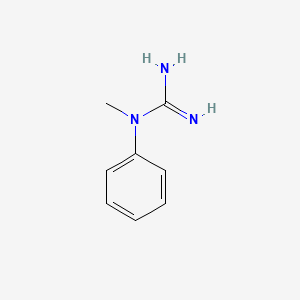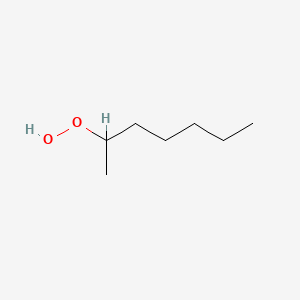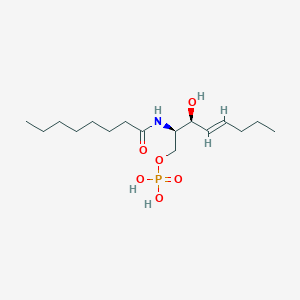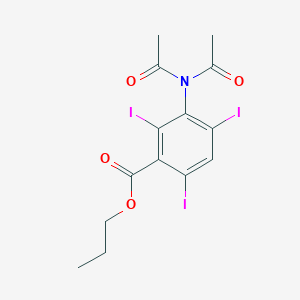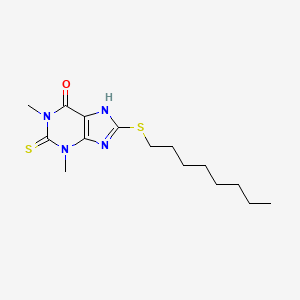
Theophylline, 8-octylthio-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-octylthio-2-thio- is a derivative of theophylline, a methylxanthine drug commonly used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the addition of an octylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. These modifications can potentially alter its pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-octylthio-2-thio- typically involves the introduction of the octylthio and thio groups to the theophylline core. One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Theophylline, 8-octylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline, 8-octylthio-2-thio- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The octylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Theophylline, 8-octylthio-2-thio- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of thio and alkylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of Theophylline, 8-octylthio-2-thio- is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels, which in turn relaxes bronchial smooth muscle and dilates the airways. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator effects. The compound may also have anti-inflammatory properties by enhancing histone deacetylase activity, which suppresses inflammatory gene expression .
Comparaison Avec Des Composés Similaires
Theophylline: The parent compound, used primarily for its bronchodilator effects.
Theobromine: Another methylxanthine with similar pharmacological properties but less potent.
Caffeine: A well-known stimulant with bronchodilator and central nervous system stimulant effects.
Uniqueness: Theophylline, 8-octylthio-2-thio- is unique due to the presence of the octylthio and thio groups, which can potentially enhance its pharmacological properties and provide additional therapeutic benefits compared to its parent compound .
Propriétés
Numéro CAS |
4951-42-2 |
|---|---|
Formule moléculaire |
C15H24N4OS2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1,3-dimethyl-8-octylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(21)19(3)13(11)20/h4-10H2,1-3H3,(H,16,17) |
Clé InChI |
WUJXDMHEUKWCEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
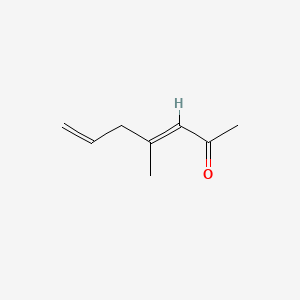
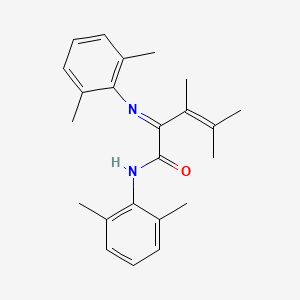

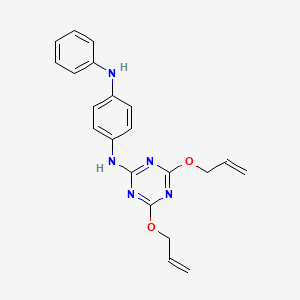
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
